molecular formula C3H4N2O B13097390 2H-Imidazol-2-ol CAS No. 916970-99-5

2H-Imidazol-2-ol

Cat. No.: B13097390
CAS No.: 916970-99-5
M. Wt: 84.08 g/mol
InChI Key: LJNHIGKEMMWLEI-UHFFFAOYSA-N
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Description

2H-Imidazol-2-ol is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This structure is similar to that of imidazole, but with an additional hydroxyl group attached to the second carbon atom. The compound is known for its versatility and is used in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxyl group can be introduced through subsequent reactions involving oxidation or substitution.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as erbium triflate have been used to facilitate the cyclization of α-azido chalcones, aryl aldehydes, and anilines . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2H-Imidazol-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazol-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

    Imidazole: Lacks the hydroxyl group present in 2H-Imidazol-2-ol.

    Benzimidazole: Contains a fused benzene ring, making it more rigid and less reactive.

    Thiazole: Contains a sulfur atom instead of the second nitrogen atom.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts additional reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

916970-99-5

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

2H-imidazol-2-ol

InChI

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-3,6H

InChI Key

LJNHIGKEMMWLEI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(N=C1)O

Origin of Product

United States

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